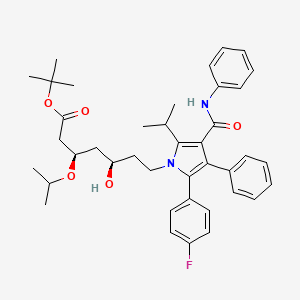

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is a derivative of atorvastatin, a well-known lipid-lowering agent. This compound is primarily used as an intermediate in the synthesis of atorvastatin, which is a member of the statin class of drugs. Statins are widely prescribed for the treatment of hypercholesterolemia and the prevention of cardiovascular diseases. The chemical structure of this compound includes a tert-butyl ester group, which enhances its stability and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an aldehyde and an amine.

Introduction of the Fluorophenyl Group:

Esterification: The final step involves the esterification of the intermediate with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of atorvastatin and other statins.

Biology: Studied for its effects on lipid metabolism and cholesterol biosynthesis.

Medicine: Investigated for its potential therapeutic effects in lowering cholesterol levels and preventing cardiovascular diseases.

Industry: Utilized in the pharmaceutical industry for the large-scale production of atorvastatin.

Mechanism of Action

The mechanism of action of Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is similar to that of atorvastatin. It acts as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

Atorvastatin: The parent compound, widely used as a lipid-lowering agent.

Simvastatin: Another statin with a similar mechanism of action but different chemical structure.

Lovastatin: A naturally occurring statin with a similar therapeutic profile.

Uniqueness: Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is unique due to its specific chemical modifications, which enhance its stability and solubility compared to other statins. These modifications also make it a valuable intermediate in the synthesis of atorvastatin, facilitating large-scale production and improving the overall efficiency of the synthesis process.

Biological Activity

Atorvastatin 3-Isopropyl Ether tert-Butyl Ester is a derivative of atorvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound exhibits various biological activities that are essential for its therapeutic efficacy. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies.

Atorvastatin functions primarily as an inhibitor of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of mevalonate, a precursor to cholesterol and other sterols. This leads to:

- Decreased Cholesterol Synthesis : Lower levels of cholesterol in hepatic cells result in increased expression of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL from the bloodstream .

- Anti-inflammatory Effects : Statins have been shown to exert anti-inflammatory properties, which may contribute to their cardiovascular benefits beyond cholesterol reduction .

Pharmacokinetics

The pharmacokinetics of atorvastatin derivatives, including the 3-isopropyl ether tert-butyl ester form, indicate rapid absorption and extensive metabolism. The compound is primarily metabolized by cytochrome P450 3A4, leading to various active metabolites that contribute to its overall efficacy .

Biological Activity and Efficacy

This compound has demonstrated notable biological activity in several studies:

- Cholesterol Reduction : Clinical trials have shown that atorvastatin significantly lowers total cholesterol and LDL levels. For instance, a study reported reductions in total cholesterol by up to 46% in patients treated with atorvastatin over 40 weeks .

- Impact on Lipoprotein Profiles : The compound effectively reduces levels of different LDL subspecies, which is critical for managing dyslipidemia .

Data Table: Summary of Biological Activity

| Study Reference | Dosage (mg) | Duration (weeks) | Total Cholesterol Reduction (%) | LDL Reduction (%) |

|---|---|---|---|---|

| 40 | 40 | 46 | 40 | |

| Variable | 12 | 28 | 27 |

Case Studies

- Long-term Efficacy : In a long-term study involving patients with severe combined dyslipidemia, atorvastatin at a dose of 40 mg daily resulted in significant reductions in total cholesterol and triglycerides. After 40 weeks, target cholesterol levels were achieved by over half of the participants .

- Safety Profile : Atorvastatin has been generally well-tolerated among patients, with minimal reports of serious side effects during clinical trials. One study highlighted that no significant adverse effects were observed in patients receiving atorvastatin for dysbetalipoproteinemia .

Properties

IUPAC Name |

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-propan-2-yloxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49FN2O5/c1-26(2)37-36(39(46)42-31-16-12-9-13-17-31)35(28-14-10-8-11-15-28)38(29-18-20-30(41)21-19-29)43(37)23-22-32(44)24-33(47-27(3)4)25-34(45)48-40(5,6)7/h8-21,26-27,32-33,44H,22-25H2,1-7H3,(H,42,46)/t32-,33-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQWAKSVBWXUSX-CZNDPXEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)OC(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.